2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol
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Overview
Description
2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol is a chemical compound with the molecular formula C10H8ClFN2O. It is a member of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields . This compound features a unique structure that includes a chloro-fluorophenyl group attached to an imidazole ring, making it a subject of interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the condensation of an aromatic aldehyde, benzil, and ammonium acetate catalyzed by lipase in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors. The process may include steps such as halogenation, cyclization, and functional group modifications to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)imidazole-5-methanol
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3-Fluorophenyl)imidazole-5-methanol
Uniqueness
2-(2-Chloro-4-fluorophenyl)imidazole-5-methanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds .
Properties
Molecular Formula |
C10H8ClFN2O |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
[2-(2-chloro-4-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
ZMRXDINVFHSDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
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